
Tetraammineplatinum(II)hydroxidehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammineplatinum(II)hydroxidehydrate is an inorganic platinum catalyst with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of platinum complexes . This compound is known for its applications in various catalytic processes, particularly in the synthesis of platinum-based catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II)hydroxidehydrate can be synthesized by reacting diammineplatinum oxalate(II) with ammonia water under controlled temperature conditions. The reaction typically involves adding ammonia water to the diammineplatinum oxalate(II) solution, maintaining the temperature between 50-60°C, and allowing the reaction to proceed for a couple of hours .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then filtered, washed, and dried to obtain the desired form .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammineplatinum(II)hydroxidehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various platinum complexes, such as Pt/CeO2 catalysts used in the water-gas shift reaction .
Aplicaciones Científicas De Investigación
Tetraammineplatinum(II)hydroxidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing platinum-based catalysts, which are essential in various catalytic processes.
Biology: The compound is used in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: Research on platinum-based drugs, such as cisplatin, often involves this compound as a starting material.
Industry: It is used in the production of catalysts for industrial processes, including hydrogenation, carbonylation, and hydroformylation reactions
Mecanismo De Acción
The mechanism by which tetraammineplatinum(II)hydroxidehydrate exerts its effects involves the formation of platinum complexes that can interact with various molecular targets. These interactions often involve coordination with ligands, leading to the formation of stable complexes that can catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the ligands involved .
Comparación Con Compuestos Similares
Similar Compounds
Tetraammineplatinum(II)chloridehydrate: Similar in structure but contains chloride ligands instead of hydroxide.
Diamminedinitritoplatinum(II): Contains nitrite ligands and has different reactivity.
Hydrogenhexahydroxyplatinate(IV): A higher oxidation state platinum compound with different catalytic properties.
Uniqueness
Tetraammineplatinum(II)hydroxidehydrate is unique due to its specific ligand environment, which provides distinct reactivity and stability. Its ability to form various platinum complexes makes it a versatile precursor in both research and industrial applications .
Propiedades
Fórmula molecular |
H12N4O3Pt-4 |
|---|---|
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
azanide;platinum(2+);dihydroxide;hydrate |
InChI |
InChI=1S/4H2N.3H2O.Pt/h7*1H2;/q4*-1;;;;+2/p-2 |
Clave InChI |
BDRVOWQCIFGIMV-UHFFFAOYSA-L |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].O.[OH-].[OH-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


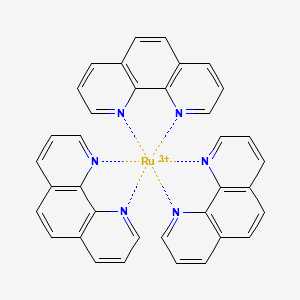







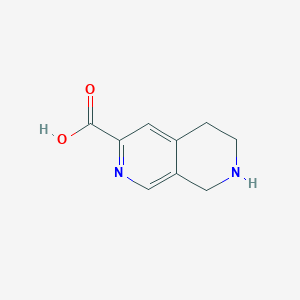
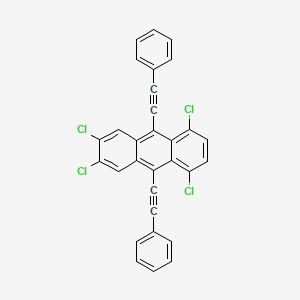

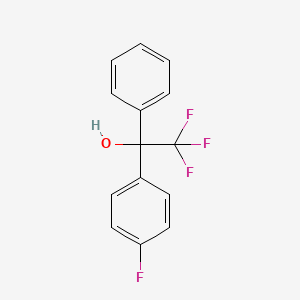
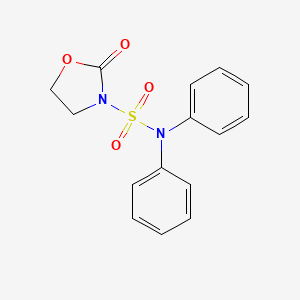
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)
